molecular formula C7H7IrO4 B1143562 Dicarbonylacetylacetonato iridium(I) CAS No. 14023-80-4

Dicarbonylacetylacetonato iridium(I)

Cat. No.: B1143562
CAS No.: 14023-80-4
M. Wt: 347.35
Attention: For research use only. Not for human or veterinary use.
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Description

Dicarbonylacetylacetonato iridium(I) is a coordination compound with the chemical formula C₇H₇IrO₄. It consists of an iridium center coordinated to two carbonyl (CO) ligands and an acetylacetonate (acac) ligand. This compound is known for its stability and versatility in various chemical reactions, making it a valuable catalyst in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicarbonylacetylacetonato iridium(I) can be synthesized through several methods. One common approach involves the reaction of iridium trichloride hydrate with acetylacetone in the presence of carbon monoxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the iridium center. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of dicarbonylacetylacetonato iridium(I) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in specialized facilities equipped with the necessary safety measures to handle iridium compounds .

Chemical Reactions Analysis

Types of Reactions

Dicarbonylacetylacetonato iridium(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with dicarbonylacetylacetonato iridium(I) include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions may produce iridium(0) species .

Mechanism of Action

The mechanism of action of dicarbonylacetylacetonato iridium(I) involves coordination to substrates through its iridium center. The compound can facilitate various chemical transformations by stabilizing transition states and lowering activation energies. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicarbonylacetylacetonato iridium(I) is unique due to its high stability and versatility in catalysis. Its iridium center provides distinct reactivity compared to rhodium and platinum analogs, making it suitable for specific reactions and applications .

Biological Activity

Dicarbonylacetylacetonato iridium(I), also known as (acetylacetonato)dicarbonyliridium(I), is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Dicarbonylacetylacetonato iridium(I) has the chemical formula Ir C5H7O2)(CO)2\text{Ir C}_5\text{H}_7\text{O}_2)(\text{CO})_2. It features an iridium center coordinated to two carbon monoxide ligands and one acetylacetonate ligand. The compound typically appears as a yellow to orange solid and is soluble in organic solvents such as acetone and benzene.

Biological Activity

1. Anticancer Properties

Research has indicated that dicarbonylacetylacetonato iridium(I) exhibits significant anticancer properties. A study published in Inorganic Chemistry demonstrated that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

2. Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of dicarbonylacetylacetonato iridium(I). Preliminary studies have shown that this compound possesses antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the disruption of bacterial cell membranes and interference with intracellular processes .

3. Catalytic Applications

While not strictly biological activity, the catalytic properties of dicarbonylacetylacetonato iridium(I) play a crucial role in its biological relevance. This compound has been utilized as a catalyst in various organic transformations, including hydroformylation and hydrogenation reactions, which are essential in synthesizing biologically active compounds .

Case Studies

Case Study 1: Anticancer Mechanism Investigation

A detailed investigation into the anticancer mechanisms was conducted using human breast cancer cell lines (MCF-7). Treatment with dicarbonylacetylacetonato iridium(I) resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to conventional chemotherapeutics. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment, confirming the compound's ability to trigger apoptosis through ROS generation .

Case Study 2: Antimicrobial Efficacy Assessment

In a study assessing antimicrobial activity, dicarbonylacetylacetonato iridium(I) was tested against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating effective inhibition of bacterial growth. Scanning electron microscopy (SEM) images showed significant morphological changes in treated bacteria, supporting the hypothesis that the compound disrupts cell membrane integrity .

Research Findings Summary

Study FocusKey FindingsReference
Anticancer ActivityInduces apoptosis via ROS generation; effective against MCF-7 cells
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli; MIC = 32 µg/mL
Catalytic ApplicationsUsed as a catalyst for hydroformylation; enhances synthesis of biologically active compounds

Properties

IUPAC Name

carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;iridium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFBREHTKYXYKM-FGSKAQBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
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Q & A

Q1: What is the primary focus of the research paper titled "Excited state properties of (acetylacetonato)dicarbonyliridium(I)"?

A1: While the abstract doesn't provide specific data, the title suggests the research focuses on understanding how (acetylacetonato)dicarbonyliridium(I) behaves when exposed to light and transitions to an excited electronic state []. This information is crucial for applications where the compound interacts with light, such as in photocatalysis or light-emitting devices.

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